molecular formula C3H4O6S-2 B1263593 3-Sulfonatolactate(2-)

3-Sulfonatolactate(2-)

Cat. No.: B1263593
M. Wt: 168.13 g/mol
InChI Key: CQQGIWJSICOUON-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

3-Sulfonatolactate(2−) (IUPAC name: (2S)-3-sulfolactate) is an organic sulfonate derivative of lactic acid, classified under alpha hydroxy acids (AHAs) and their derivatives . Its structure comprises a lactate backbone (a three-carbon chain with a hydroxyl group at the C2 position and a carboxylate group at C1) substituted with a sulfonate (-SO₃⁻) group at C3, conferring a net charge of -2 under physiological conditions . Notably, it has been cataloged in human metabolic reconstructions as a candidate intermediate, suggesting involvement in redox or detoxification processes .

Properties

Molecular Formula

C3H4O6S-2

Molecular Weight

168.13 g/mol

IUPAC Name

2-hydroxy-3-sulfonatopropanoate

InChI

InChI=1S/C3H6O6S/c4-2(3(5)6)1-10(7,8)9/h2,4H,1H2,(H,5,6)(H,7,8,9)/p-2

InChI Key

CQQGIWJSICOUON-UHFFFAOYSA-L

Canonical SMILES

C(C(C(=O)[O-])O)S(=O)(=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

Below is a systematic comparison:

Table 1: Structural and Functional Comparison

Compound Name Charge Functional Groups Solubility (Water) Biological Role Key Distinctions from 3-Sulfonatolactate(2−)
3-Sulfonatolactate(2−) -2 α-hydroxy acid, sulfonate High Putative metabolic intermediate Reference compound; sulfonate at C3
Lactate -1 α-hydroxy acid, carboxylate High Glycolysis byproduct, energy shuttle Lacks sulfonate; single negative charge
Sulfate (SO₄²⁻) -2 Inorganic sulfate ion High Cofactor in sulfation reactions No carbon backbone; not an organic sulfonate
Taurine -1 Amino sulfonic acid High Bile salt conjugation, osmoregulation Amino group replaces α-hydroxy acid moiety
2-Sulfolactate -2 α-hydroxy acid, sulfonate High Hypothetical analog Sulfonate at C2 (vs. C3 in 3-sulfonatolactate)

Key Observations:

Charge and Solubility: The -2 charge of 3-sulfonatolactate(2−) enhances its water solubility, similar to inorganic sulfate (SO₄²⁻) . However, its organic sulfonate group differentiates it from sulfate esters (e.g., heparan sulfate), which are covalently linked to biomolecules .

Its detection in metabolic models suggests niche roles, possibly in sulfur redox cycling or as a detoxification product .

Analytical and Methodological Considerations

The analysis of 3-sulfonatolactate(2−) requires specialized techniques due to its charged and polar nature. emphasizes generic methodologies for sulfonates and hydroxy acids, such as:

  • Ion Chromatography (IC) : Suitable for separating sulfonates from sulfates .
  • Mass Spectrometry (MS) : High-resolution MS can distinguish 3-sulfonatolactate(2−) from isomers like 2-sulfolactate based on fragmentation patterns .
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR can confirm sulfonate positioning relative to the lactate backbone .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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